Isothiazol-3-ylmethanol

Vue d'ensemble

Description

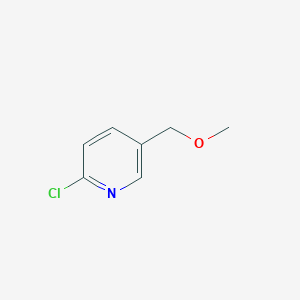

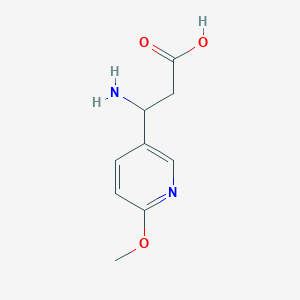

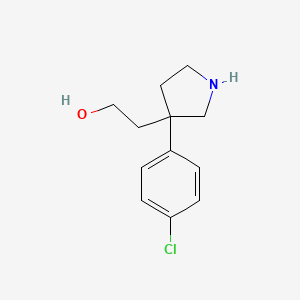

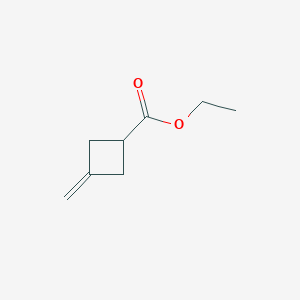

Isothiazol-3-ylmethanol is a heterocyclic compound containing an isothiazole ring and an alcohol functional group. It is structurally related to isothiazole .

Synthesis Analysis

Isothiazolinones, which Isothiazol-3-ylmethanol is a part of, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis

Isothiazol-3-ylmethanol has a molecular formula of C4H5NOS. The molecular weight is 115.16 g/mol. For a detailed molecular structure analysis, 3D visualization programs like VESTA can be used .Chemical Reactions Analysis

The chemical reactions involving Isothiazol-3-ylmethanol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis

Isothiazol-3-ylmethanol is a liquid at room temperature . It has a storage temperature of 4°C . The predicted boiling point is 135.8±22.0 °C and the predicted density is 1.339±0.06 g/cm3 .Applications De Recherche Scientifique

Isothiazoles in Biologically Active Substances and Ligands for Metal Complexes

Isothiazole derivatives are being extensively studied due to their high biological activity and potential as new drugs and plant protection chemicals. Research highlights the synthesis of isothiazole-containing molecules and their applications in heterocyclic chemistry. Chlorinated isothiazoles, in particular, show promise in synthesizing biologically active substances. Metal complexes of isothiazoles have been reviewed for their practical use as catalysts in cross-coupling reactions, supporting 'green chemistry' practices (Kletskov et al., 2019).

Antiviral Activities of Isothiazole Derivatives

Isothiazole derivatives have shown significant antiviral activities. A study on the structural, topological, and vibrational properties of a series of isothiazole derivatives using DFT calculations revealed their high polarity and potential to rapidly traverse biological membranes, which might explain their elevated antiviral activity. The study suggests the importance of hydrolysis of bonds in enhancing antiviral properties inside cells (Romani et al., 2015).

Novel Drug Delivery Systems

Research into the use of fluorescent organic nanoparticles, specifically perylene-3-ylmethanol, demonstrates their potential as drug delivery systems. These nanoparticles serve as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release. In vitro studies have shown these nanoparticles to have good biocompatibility, efficient cellular uptake, and effective photoregulated anticancer drug release abilities (Jana et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1,2-thiazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJCTCNTRIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593107 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazol-3-ylmethanol | |

CAS RN |

89033-17-0 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)

![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)